2-chloro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
2-Chloro-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a pyrazole ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and an appropriate alkylating agent.
Formation of the Benzamide: The final step involves the reaction of the pyrazole derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-Chloro-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Industry: The compound is investigated for its potential use in the development of new agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with 2-chloro-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}benzamide, particularly in the presence of a chloro group and aromatic rings.
Other Benzamides: Compounds such as N-(2-chlorobenzyl)-N-methylbenzamide also share structural features with the target compound.
Uniqueness
2-Chloro-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a benzamide structure makes it a versatile scaffold for the development of new compounds with potential therapeutic and industrial applications.
Properties
Molecular Formula |
C18H16ClN3O |
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Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-chloro-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C18H16ClN3O/c1-13-6-8-14(9-7-13)12-22-17(10-11-20-22)21-18(23)15-4-2-3-5-16(15)19/h2-11H,12H2,1H3,(H,21,23) |
InChI Key |
BJULRRLMISWIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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